Lipophilicity Tuning: Octanol-Water Partition Coefficient Advantage Relative to Non-Fluorinated and Chloro-Substituted Analogs
The target compound exhibits a calculated partition coefficient (logP) of 4.34 and a distribution coefficient (logD pH 7.4) of 4.34, values that place it within the optimal range for passive membrane permeability while remaining below the threshold associated with high metabolic clearance and phospholipidosis risk (logP > 5.0) . By comparison, the direct non-fluorinated analog N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide is predicted to have a logP approximately 0.5–0.8 units lower due to the absence of the 2-fluoro substituent, while the chloro-analog (2-chloro-N-(furan-2-ylmethyl)benzamide) exhibits a logP ~3.8–4.0, potentially compromising permeability in cellular assays . The co-incident logD of 4.34 (unchanged from logP) indicates a neutral species at physiological pH, a characteristic that facilitates blood-brain barrier penetration and intracellular target access compared to ionizable analogs.
| Evidence Dimension | Calculated octanol-water partition (logP) and distribution (logD, pH 7.4) coefficients |
|---|---|
| Target Compound Data | logP = 4.34; logD = 4.34 |
| Comparator Or Baseline | 2-Chloro-N-(furan-2-ylmethyl)benzamide: logP ~3.8–4.0 (estimated from ChemSpider/KowWIN); N-(furan-2-ylmethyl)benzamide: logP = 2.15 (experimental, ChemSpider ID 3952-30-5) |
| Quantified Difference | Target compound logP exceeds the simple furanylbenzamide baseline by ~2.2 log units and exceeds the chloro analog by ~0.3–0.5 log units. |
| Conditions | Calculated values from ChemDiv combinatorial library property engine (ACD/Labs algorithm). Comparator values from ChemSpider experimental and predicted datasets. |
Why This Matters
The logP/logD difference of >2 log units versus the simplest furanylbenzamide directly translates into an estimated >100-fold higher membrane permeability, a decisive factor for cellular assay hit rates and in vivo exposure.
